(+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione
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Overview
Description
(+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione is a complex organic compound that belongs to the class of imidazo[4,5,1-jk][1,4]benzodiazepines This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[4,5,1-jk][1,4]benzodiazepine core, followed by the introduction of the fluorine atom, methyl group, and butenyl side chain. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Green chemistry principles, such as minimizing waste and using environmentally benign solvents, are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its activity as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies using techniques like X-ray crystallography and molecular docking provide insights into the binding interactions and conformational changes induced by the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-(S)-4,5,6,7-Tetrahydro-8-fluoro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione include other imidazo[4,5,1-jk][1,4]benzodiazepines with different substituents, such as:
- 4,5,6,7-Tetrahydro-8-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione
- 4,5,6,7-Tetrahydro-8-bromo-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity, binding affinity, and overall stability.
Properties
CAS No. |
137332-55-9 |
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Molecular Formula |
C16H20FN3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(11S)-7-fluoro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20FN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |
InChI Key |
BWXJQEVUMJWLQI-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)F)NC2=S |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)F)NC2=S |
Origin of Product |
United States |
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